molecular formula C10H11ClO2 B049054 Ethyl 2-(2-chlorophenyl)acetate CAS No. 40061-54-9

Ethyl 2-(2-chlorophenyl)acetate

Cat. No. B049054
CAS RN: 40061-54-9
M. Wt: 198.64 g/mol
InChI Key: MUANZYIPCHDGJH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)acetate is a chemical compound with the linear formula C16H15ClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 2-(2-chlorophenyl)acetate involves a reaction with sulfuric acid under reflux conditions . The starting material, 2-(2-chlorophenyl)acetic acid, is mixed with ethanol and treated with sulfuric acid. The mixture is then refluxed overnight .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chlorophenyl)acetate has been analyzed using single crystal X-ray structure analysis . The molecular geometries are the same in I and II, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .


Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)acetate can be used to synthesize ketosplitomicin derivative and ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H pyran-5-carboxylate . It can also undergo reactions such as cerium ammonium nitrate-mediated oxidative coupling and hydrosilylation .


Physical And Chemical Properties Analysis

Ethyl 2-(2-chlorophenyl)acetate has a molecular weight of 198.65 g/mol . It has a refractive index of n20/D 1.515 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

“Ethyl 2-(2-chlorophenyl)acetate” is used as a reactant in various chemical synthesis processes . It’s a versatile compound that can participate in a variety of reactions due to the presence of both the ester group and the chlorophenyl group.

Preparation of Diaryl-Substituted Pyrazoles

This compound has been used in the preparation of diaryl-substituted pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They have various applications in medicinal chemistry due to their biological activities.

Preparation of Potent CCR2 Receptor Antagonists

“Ethyl 2-(2-chlorophenyl)acetate” has been used in the preparation of potent CCR2 (C-C chemokine receptor type 2) receptor antagonists . CCR2 is a protein on the surface of certain cells, and it plays a crucial role in the body’s inflammatory response. Antagonists of this receptor can help in the treatment of diseases related to inflammation.

Preparation of Potential Herbicidal Agents

It has also been used in the preparation of potential herbicidal agents . Herbicides are substances used to control unwanted plants, and the development of new herbicidal agents is an important area of agricultural research.

Pharmaceutical Research

“Ethyl 2-(2-chlorophenyl)acetate” has been used in pharmaceutical research, particularly in the synthesis of compounds with anti-cancer activity . The development of new anti-cancer drugs is a critical area of medical research, and this compound could potentially contribute to advancements in this field.

Safety and Hazards

Ethyl 2-(2-chlorophenyl)acetate is classified as a hazardous substance. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

Future Directions

Indole derivatives, such as Ethyl 2-(2-chlorophenyl)acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in various natural products, drug molecules, vitamins, and materials, and their biological activities and physical properties can be improved by introducing various functional groups into the indole scaffold .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUANZYIPCHDGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435288
Record name Ethyl 2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)acetate

CAS RN

40061-54-9
Record name Ethyl 2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-chlorophenyl)acetic acid (10 g, 58.6 mmol) in EtOH (Volume: 152 ml) was treated with H2SO4 (1.719 ml, 32.2 mmol). The result mixture was refluxed overnight. The heat was removed, and the reaction mixture was concentrated. The resulting oil was dissolved in EtOAc and CAREFULLY treated with aqueous Na2CO3 (3.47 g, 32.8 mmol) (CAUTION: Gas evolution) until the solution remained basic and no further gas evolution was seen. The EtOAc layer was then removed and the aqueous layer was again extracted two times with EtOAc. The combined organic layers were then washed with brine, dried over Na2SO4 and concentrated in vacuo to obtain ethyl 2-(2-chlorophenyl)acetate (11.32 g, 57.0 mmol, 97% yield). LC-MS (M+H)+=199.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
reactant
Reaction Step One
Name
Quantity
1.719 mL
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

o-Chlorotoluene (1.89 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl o-chlorophenylacetate was obtained by column chromatography, in a yield of 83%. 1HNMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 3.77 (s, 2H), 4.15 (q, J=7.2 Hz, 2H), 7.21-7.24 (m, 2H), 7.28-7.30 (m, 1H), 7.36-7.40 (m, 1H); 13CNMR (100 MHz, CDCl3) δ 14.2, 39.2, 61.0, 126.9, 128.6, 129.5, 131.4, 132.6, 134.6, 170.6; HRMS (ESI) calcd. for C10H11ClNaO2 [M+Na]: 221.0340. found: 221.0343. The ethyl o-chlorophenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 66 mg product o-chlorophenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-chlorophenylacetic acid (10.12 g, 59.3 mmol) in EtOH (150 mL, 2576 mmol) in a 500 mL round bottom flask was treated with concentrated H2SO4 (0.700 mL, 8.28 mmol) and heated at 90° C. for 16 hours. The solution was concentrated in vacuo, diluted with 1N NaOH(aq) (200 mL), and extracted with EtOAc (2×200 mL). The combined organic layers were washed with 1N NaOH(aq) (200 mL), water (100 mL), and brine (100 mL). The organic layer was dried over MgSO4, concentrated, and dried in vacuo to give ethyl 2-(2-chlorophenyl)acetate (11.344 g). MS m/e=217 (M+H)+.
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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